molecular formula C15H11F3O4 B14079239 Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate

Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B14079239
M. Wt: 312.24 g/mol
InChI Key: ILJKMHJXKVFDTJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable component in scientific research and industrial applications.

Preparation Methods

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethoxy group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique properties make it a valuable tool for drug discovery and development. The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it an attractive candidate for pharmaceutical applications . Additionally, it is used in the development of agrochemicals and materials with improved properties .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively interact with its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate can be compared with other similar compounds that contain the trifluoromethoxy group. Some examples include 4-Hydroxy-3-methyl-4’-(trifluoromethoxy)biphenyl and 2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol . These compounds share similar properties and applications, but the specific structure of Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate makes it unique in terms of its stability and bioavailability.

Properties

Molecular Formula

C15H11F3O4

Molecular Weight

312.24 g/mol

IUPAC Name

methyl 2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzoate

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3

InChI Key

ILJKMHJXKVFDTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)O

Origin of Product

United States

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